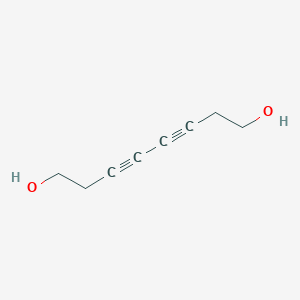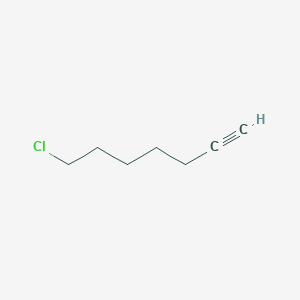
4-Decynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decynoic acid is a type of organic compound that belongs to the family of carboxylic acids. It is a yellowish liquid with a pungent odor and is soluble in water, ethanol, and ether. It is widely used in scientific research due to its unique properties and applications. In
Wirkmechanismus
The mechanism of action of 4-Decynoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to the disruption of cellular processes. It has also been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemische Und Physiologische Effekte
4-Decynoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases such as arthritis. Additionally, it has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Decynoic acid in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new materials. Additionally, it has antimicrobial, anti-inflammatory, and anticancer properties, which make it useful in a wide range of research areas.
However, there are also some limitations to using 4-Decynoic acid in lab experiments. It is a toxic substance and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research on 4-Decynoic acid. One area of research could be the development of new materials using 4-Decynoic acid as a precursor. Another area of research could be the development of new drugs based on the anti-inflammatory and anticancer properties of 4-Decynoic acid. Additionally, more research is needed to understand the mechanism of action of 4-Decynoic acid and its potential applications in various research areas.
Synthesemethoden
4-Decynoic acid can be synthesized by the reaction of 1-bromo-4-chlorobutane with sodium acetylene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to obtain 4-Decynoic acid. Another method involves the reaction of 4-chloro-1-butanol with sodium acetylene in the presence of a copper catalyst followed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Decynoic acid has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a precursor for the synthesis of biologically active molecules such as antifungal agents, anticancer agents, and antibiotics. Additionally, it is used in the development of new materials such as polymers and surfactants.
Eigenschaften
CAS-Nummer |
16900-59-7 |
|---|---|
Produktname |
4-Decynoic acid |
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
dec-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H2,1H3,(H,11,12) |
InChI-Schlüssel |
CUNRFIVIXJBVSE-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC(=O)O |
Kanonische SMILES |
CCCCCC#CCCC(=O)O |
Synonyme |
4-Decynoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)






![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)



![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
